molecular formula C22H19ClN4O4 B266408 ethyl 2-amino-1-(2-{[(4-chlorophenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-{[(4-chlorophenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Katalognummer B266408
Molekulargewicht: 438.9 g/mol
InChI-Schlüssel: OWURUIHAIUCNPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-1-(2-{[(4-chlorophenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also known as EAPQ, is a synthetic compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications. EAPQ belongs to the class of pyrroloquinoxaline derivatives which have shown promising results in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-1-(2-{[(4-chlorophenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes and modulate gene expression. Physiologically, this compound has been shown to possess anti-inflammatory and neuroprotective properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ethyl 2-amino-1-(2-{[(4-chlorophenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is its broad spectrum of activity against different types of cancer cells. Another advantage is its potential use in the treatment of neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information regarding its toxicity and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for research on ethyl 2-amino-1-(2-{[(4-chlorophenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Additionally, more studies are needed to determine its toxicity and pharmacokinetics in vivo. Finally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

Ethyl 2-amino-1-(2-{[(4-chlorophenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichloroquinoxaline with 2-aminoethyl-1-amine to form 2-amino-1-(2-chloroethyl)quinoxaline. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-1-(2-{[(4-chlorophenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have demonstrated the anticancer activity of this compound against different cancer cell lines including breast, lung, and prostate cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Molekularformel

C22H19ClN4O4

Molekulargewicht

438.9 g/mol

IUPAC-Name

ethyl 2-amino-1-[2-(4-chlorobenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H19ClN4O4/c1-2-30-22(29)17-18-20(26-16-6-4-3-5-15(16)25-18)27(19(17)24)11-12-31-21(28)13-7-9-14(23)10-8-13/h3-10H,2,11-12,24H2,1H3

InChI-Schlüssel

OWURUIHAIUCNPP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=C(C=C4)Cl)N

Kanonische SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=C(C=C4)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.